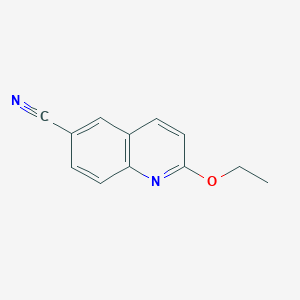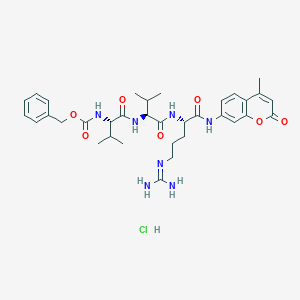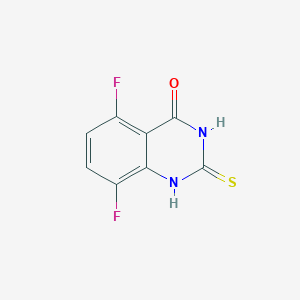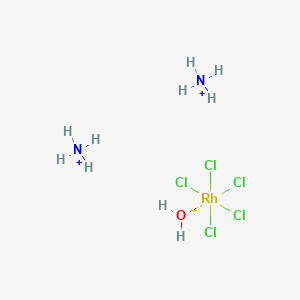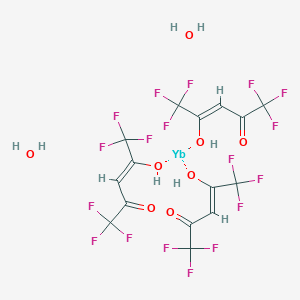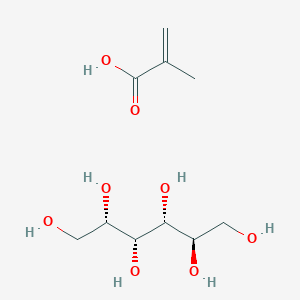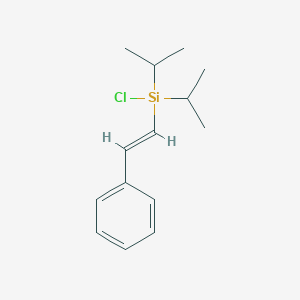
Phenylethenyldiisopropylchlorosilane; 85% (contains saturated analog)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylethenyldiisopropylchlorosilane (also known as PEDIP) is an organosilicon compound that is used in various scientific research applications. It is a liquid at room temperature and is composed of 85% saturated analog. PEDIP is a versatile compound that can be used for a variety of purposes in the laboratory, including synthesis, reaction catalysis, and other research applications.
科学研究应用
PEDIP is a versatile compound that has a wide range of scientific research applications. It can be used in the synthesis of a variety of organic compounds, such as polymers, surfactants, and other materials. It can also be used in the synthesis of pharmaceuticals and other compounds. Additionally, PEDIP can be used as a catalyst in a variety of reactions, including oxidation and hydrogenation reactions.
作用机制
PEDIP is able to react with a wide range of organic compounds due to its unique structure. The molecule contains a silicon atom at its core, which is surrounded by four carbon atoms and a chlorine atom. This structure allows the molecule to form strong bonds with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
PEDIP is a relatively non-toxic compound and has been shown to have no adverse effects on human health. In fact, studies have shown that PEDIP can be used to enhance the stability of certain pharmaceuticals and other compounds. Additionally, PEDIP has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for certain medical applications.
实验室实验的优点和局限性
The main advantage of using PEDIP in the laboratory is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of organic compounds. Additionally, PEDIP is relatively non-toxic and has no adverse effects on human health. However, PEDIP is not suitable for use in reactions involving highly reactive compounds, such as halogenated compounds, as it can cause unwanted side reactions.
未来方向
In the future, PEDIP may be used in the synthesis of advanced materials, such as nanomaterials and organic semiconductors. Additionally, PEDIP may be used to synthesize new pharmaceuticals and other compounds. Further research may also explore the potential use of PEDIP in the synthesis of polymers and other materials. Finally, PEDIP may be used to catalyze reactions that are not currently possible with other catalysts, such as oxidation and hydrogenation reactions.
合成方法
PEDIP is synthesized through a process known as the Wittig reaction. This reaction involves the use of an organophosphorus compound, such as phosphonium ylide, and an aldehyde or ketone, which react to form an alkene. The Wittig reaction is a highly useful and efficient method for synthesizing a wide range of organic compounds.
属性
IUPAC Name |
chloro-[(E)-2-phenylethenyl]-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClSi/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLUXVWBXXTTC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C=CC1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](/C=C/C1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethenyldiisopropylchlorosilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


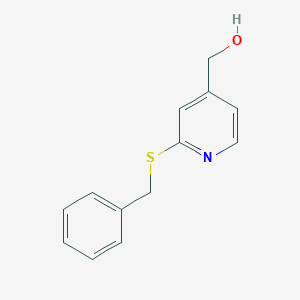

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)

